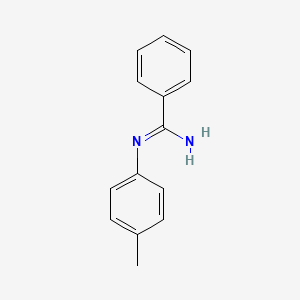
N-(p-Tolyl)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-methylphenyl)benzenecarboximidamide is an organic compound with the molecular formula C14H14N2 It is known for its unique chemical structure, which consists of a benzenecarboximidamide group attached to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(4-methylphenyl)benzenecarboximidamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenecarboximidamide with 4-methylphenylamine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N’-(4-methylphenyl)benzenecarboximidamide often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Industrial production may also involve purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-methylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N’-(4-methylphenyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(4-methylphenyl)benzenecarboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methylphenyl)benzenecarboximidamide
- 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide
Uniqueness
N’-(4-methylphenyl)benzenecarboximidamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
19244-07-6 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16) |
Clave InChI |
HHFCSRZWYLEWTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B8809816.png)
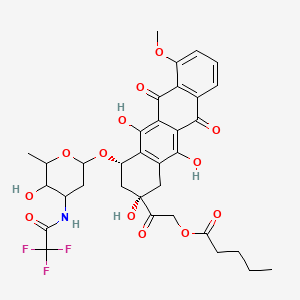

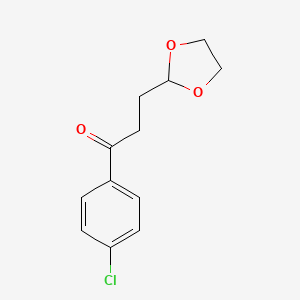
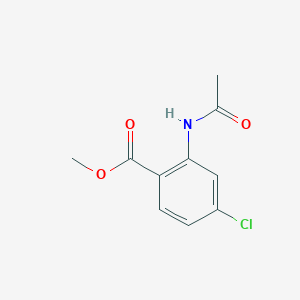
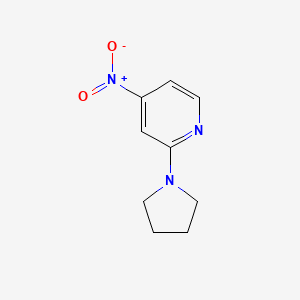
![Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8809856.png)
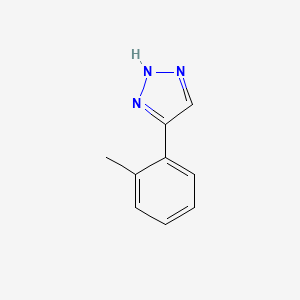
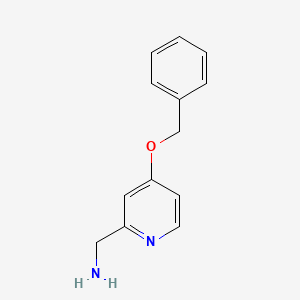
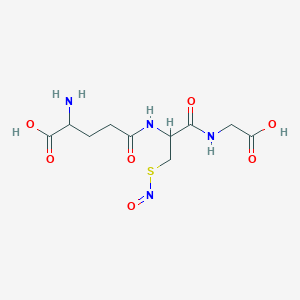
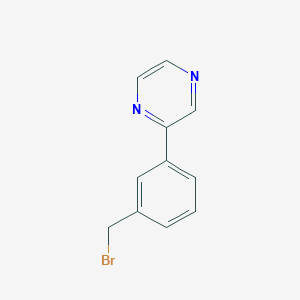
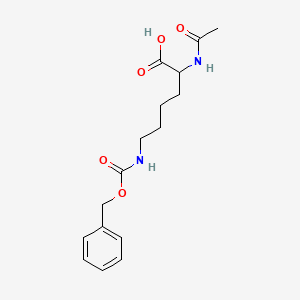
![(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B8809916.png)
![2-(5-Methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B8809920.png)
